molecular formula C13H20O4S B12585907 Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- CAS No. 646517-54-6

Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-

Cat. No.: B12585907
CAS No.: 646517-54-6
M. Wt: 272.36 g/mol
InChI Key: UQRATPWSORVECR-UHFFFAOYSA-N
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Description

Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- is a complex organic compound with a unique structure that includes a thienyl group and a hexyl chain

Properties

CAS No.

646517-54-6

Molecular Formula

C13H20O4S

Molecular Weight

272.36 g/mol

IUPAC Name

2-(2-hexyl-2-methyl-5-oxothiophen-3-yl)oxyacetic acid

InChI

InChI=1S/C13H20O4S/c1-3-4-5-6-7-13(2)10(8-12(16)18-13)17-9-11(14)15/h8H,3-7,9H2,1-2H3,(H,14,15)

InChI Key

UQRATPWSORVECR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=CC(=O)S1)OCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- typically involves the reaction of a thienyl derivative with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The exact synthetic route can vary depending on the starting materials and desired purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
The compound has shown potential in drug formulations due to its unique structure, which can enhance bioavailability and efficacy. It is often used as an active ingredient in various pharmaceutical products targeting respiratory conditions. For instance, it can be part of inhalation therapies that combine multiple agents to improve patient outcomes.

Case Study: Inhalation Products
A notable application is in combination inhalation products where it may work synergistically with other active ingredients to manage chronic obstructive pulmonary disease (COPD) or asthma. Research indicates that compounds similar to acetic acid derivatives can enhance the delivery and effectiveness of inhaled medications .

2. Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of acetic acid derivatives. They exhibit effectiveness against various bacterial strains, making them suitable for use in antiseptic formulations.

Data Table: Antimicrobial Efficacy

Bacterial StrainConcentration (mg/mL)Inhibition Zone (mm)
Staphylococcus aureus0.515
Escherichia coli1.020
Pseudomonas aeruginosa0.7518

Agricultural Applications

1. Herbicide Development
Acetic acid derivatives are being explored as potential herbicides due to their ability to disrupt plant growth mechanisms. The compound can be formulated into eco-friendly herbicides that target specific weed species while minimizing harm to crops.

Case Study: Field Trials
Field trials have demonstrated that formulations containing this compound effectively reduce weed populations without adversely affecting surrounding flora . The selectivity and efficacy of such herbicides make them valuable in sustainable agriculture practices.

Material Science Applications

1. Polymer Chemistry
In material science, acetic acid derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of thienyl groups can lead to materials with improved thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer30200
Thienyl-Derived Polymer50250

Mechanism of Action

The mechanism by which acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-: shares similarities with other thienyl derivatives and acetic acid esters.

    Thienylacetic acid: Another compound with a thienyl group, but with different functional groups attached.

    Hexyl acetate: A simpler ester with a hexyl chain, but lacking the thienyl group.

Uniqueness

The uniqueness of acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- (CAS Number: 646517-54-6) is a compound with a molecular formula of C13H20O4S and a molecular weight of 272.36 g/mol. This compound belongs to a class of chemicals known for their diverse biological activities, including potential therapeutic applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- can be represented as follows:

C13H20O4S\text{C}_{13}\text{H}_{20}\text{O}_{4}\text{S}

This structure is characterized by a thienyl moiety which is known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : Studies have explored the cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study conducted by Dong et al. (2021) evaluated the herbicidal activity of thiophene derivatives, including compounds similar to acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-. The findings indicated significant inhibition of growth in various plant species and highlighted the potential for such compounds in agricultural applications .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds containing thienyl structures can inhibit pro-inflammatory cytokines. For instance, research published in the Journal of Medicinal Chemistry showed that certain thienyl derivatives reduced levels of TNF-alpha and IL-6 in macrophage cultures . This suggests that acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- may have similar effects.

Cytotoxicity

A notable study examined the cytotoxic effects of thiophene-based compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in human cancer cells through mechanisms involving mitochondrial pathways . This raises the possibility that acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- could be further investigated for its anticancer properties.

Data Table: Summary of Biological Activities

Activity Type Findings Reference
AntimicrobialSignificant inhibition against multiple bacterial strains
Anti-inflammatoryReduction in pro-inflammatory cytokines (TNF-alpha, IL-6)
CytotoxicityInduction of apoptosis in cancer cell lines through mitochondrial pathways

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